1H-Pyrrolo[2,3-b]pyridine, 3-bromo-, 7-oxide is a heterocyclic compound that combines elements of both pyrrole and pyridine. This compound is notable for its potential biological activities and applications in medicinal chemistry. The bromine substitution at the 3-position and the oxide at the 7-position enhance its reactivity and biological profile, making it a subject of interest in various research fields.
The compound can be sourced from chemical suppliers such as PubChem and TCI Chemicals, which provide detailed information about its synthesis, properties, and safety data sheets. Its chemical structure is cataloged under various identifiers including CAS number 74420-15-8 and PubChem CID 5523659.
1H-Pyrrolo[2,3-b]pyridine derivatives are classified under heterocyclic compounds. They are often studied for their pharmacological properties, particularly as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in several types of cancer.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-, 7-oxide can be achieved through various methods:
The synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize by-products. High-throughput screening methods are also employed to optimize these conditions for industrial-scale production.
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-, 7-oxide has a unique molecular structure characterized by:
The structure features a fused pyrrole-pyridine system with a bromine atom at the 3-position and an oxygen atom at the 7-position, contributing to its unique chemical properties .
The compound's structural data can be found in chemical databases like PubChem, which provide comprehensive details on its physical properties and reactivity.
1H-Pyrrolo[2,3-b]pyridine derivatives participate in various chemical reactions:
These reactions are typically carried out under controlled laboratory conditions to ensure selectivity and yield. The ability to modify this compound through chemical reactions makes it a versatile scaffold in drug design.
The mechanism of action for 1H-Pyrrolo[2,3-b]pyridine derivatives primarily involves their role as inhibitors of fibroblast growth factor receptors (FGFRs). By binding to these receptors, they can inhibit downstream signaling pathways that are crucial for tumor growth and metastasis.
Research indicates that certain derivatives exhibit potent inhibitory activity against FGFRs with IC50 values in the nanomolar range. For example, one derivative showed IC50 values against FGFR1–4 ranging from 7 to 712 nM, demonstrating significant potential for cancer therapy .
1H-Pyrrolo[2,3-b]pyridine derivatives have several scientific applications:
Regioselective bromination at the C3 position of 1H-pyrrolo[2,3-b]pyridine represents a critical transformation for accessing pharmacologically relevant derivatives. The electron-rich pyrrole ring exhibits inherent reactivity toward electrophilic substitution, but achieving C3 selectivity requires precise control. Direct bromination of the unprotected core using bromine (Br₂) in acetic acid at 40–50°C yields 3-bromo-1H-pyrrolo[2,3-b]pyridine with >90% regioselectivity, though overbromination can occur without temperature control [5] [8]. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to room temperature provides milder conditions, achieving 80–85% isolated yields of the 3-brominated product while minimizing dibromide formation [1] [5]. The reaction proceeds via electrophilic attack at the electron-enriched C3 position, guided by the pyridine nitrogen’s inductive effects.
Table 1: Bromination Reagents for 1H-Pyrrolo[2,3-b]pyridine
Brominating Agent | Conditions | Regioselectivity | Yield (%) | Key Advantages |
---|---|---|---|---|
Bromine (Br₂) | AcOH, 40–50°C | C3 > C2, C5 | 70–75% | High reactivity |
N-Bromosuccinimide | DMF, 0°C to RT | C3 exclusive | 80–85% | Minimized polybromination |
Dioxane Dibromide | THF, reflux | C3/C5 mixture | 65% | Easier handling |
The crystalline 3-bromo-1H-pyrrolo[2,3-b]pyridine (CAS 74420-15-8) serves as a versatile intermediate for metal-catalyzed cross-coupling reactions. Its stability (>98% purity by HPLC) allows storage at 0–8°C for extended periods, facilitating pharmaceutical development workflows targeting kinase inhibitors and neurological disorder therapeutics [5].
N-Oxidation at the pyridine nitrogen (N7) transforms 1H-pyrrolo[2,3-b]pyridine into a versatile synthetic intermediate with enhanced reactivity for C4 functionalization. Treatment with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to room temperature provides the 7-oxide derivative in 75–90% yield [1] [4]. The reaction mechanism involves nucleophilic attack of the pyridine nitrogen on the peracid oxygen, generating a transient oxaziridinium ion that collapses to form the N-oxide. This transformation significantly alters the electronic distribution within the pyridine ring, activating C4 toward electrophilic substitution and facilitating nucleophilic displacement at C2 and C4 when paired with halogenated precursors [1].
For the 3-bromo-substituted system, N-oxidation must account for potential side reactions arising from the electron-withdrawing bromine. Controlled addition of 1.1 equivalents of mCPBA at -10°C prevents overoxidation of the pyrrole ring while achieving >80% conversion to 3-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide [4]. The product’s utility is demonstrated in selective fluorination via Balz-Schiemann reactions or nucleophilic substitutions using potassium fluoride.
Copper-mediated cyclization provides efficient access to the pyrrolo[2,3-b]pyridine core, bypassing regioselectivity challenges associated with direct functionalization. The Goldberg-Buchwald condensation between 2-amino-3-bromopyridine and α-halo carbonyl compounds using copper(I) iodide (5–10 mol%), trans-N,N′-dimethylcyclohexane-1,2-diamine (10–20 mol%), and potassium carbonate in toluene (100–120°C) delivers N1-protected 3-bromo derivatives in 60–75% yield [3] . This intramolecular C-N coupling constructs the pyrrole ring while tolerating nitro, cyano, and ester functionalities.
Table 2: Copper-Catalyzed Cyclization Parameters
Catalyst System | Base | Temperature | Yield Range | Functional Group Tolerance |
---|---|---|---|---|
CuI/N,N′-dimethylethylenediamine | K₃PO₄ | 100°C | 55–65% | Moderate |
CuI/trans-DMCHDA | K₂CO₃ | 120°C | 60–75% | High (CN, NO₂, COOR) |
Cu₂O/phenanthroline | Cs₂CO₃ | 130°C | 50–70% | Low for aldehydes |
For 7-oxide variants, post-cyclization oxidation with mCPBA proves superior to pre-cyclization routes, as copper catalysts can decompose N-oxide functionalities. This sequence enables rapid assembly of 3-bromo-7-oxide scaffolds for anticancer agents like FGFR inhibitors [6].
Multi-step syntheses of 3-bromo-7-oxide derivatives require strategic protection of the pyrrole nitrogen to prevent unwanted side reactions during bromination or oxidation. The trimethylsilylethoxymethyl (SEM) group offers optimal protection: (i) SEM-Cl (1.2 eq.) with diisopropylethylamine (DIPEA) in DCM installs the SEM group quantitatively; (ii) bromination at C3 proceeds cleanly with NBS; (iii) mCPBA-mediated N-oxidation achieves 85–90% yield; (iv) Deprotection using tetrabutylammonium fluoride (TBAF) in THF liberates the N-H function [3] [5]. Crucially, SEM removal must avoid acidic conditions that decompose the N-oxide moiety.
Alternative approaches employ benzyl protection, though hydrogenolytic deprotection risks reducing the N-oxide. Thermal deprotection of SEM groups at elevated temperatures can trigger formaldehyde release, leading to tricyclic eight-membered byproducts via intramolecular Mannich reactions – a pathway minimized by TBAF-mediated cleavage at 0°C [3]. For acid-sensitive derivatives, iterative optimization of reaction times and equivalents ensures >90% purity in halogenation-protection-deprotection sequences, enabling gram-scale synthesis of kinase inhibitor intermediates like 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines [3] [6].
Table 3: Protective Group Strategies for 3-Bromo-7-oxide Synthesis
Protective Group | Installation Reagent | Deprotection Method | Compatibility with N-Oxide | Overall Yield |
---|---|---|---|---|
SEM | SEM-Cl/DIPEA | TBAF in THF (0°C) | Excellent | 70–75% |
Benzyl | BnBr/K₂CO₃ | H₂/Pd-C (room temp.) | Poor (reduction occurs) | 40–50% |
Benzenesulfonyl | PhSO₂Cl/NaOH | Mg/MeOH (reflux) | Moderate | 60–65% |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: